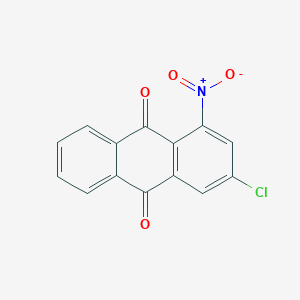

3-Chloro-1-nitroanthracene-9,10-dione

説明

3-Chloro-1-nitroanthracene-9,10-dione is a halogenated and nitro-substituted derivative of anthracene-9,10-dione (anthraquinone). The compound features a chloro group at position 3 and a nitro group at position 1, both of which are electron-withdrawing substituents.

特性

CAS番号 |

61266-23-7 |

|---|---|

分子式 |

C14H6ClNO4 |

分子量 |

287.65 g/mol |

IUPAC名 |

3-chloro-1-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6ClNO4/c15-7-5-10-12(11(6-7)16(19)20)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H |

InChIキー |

VGLYQOJJKHLWOE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

The synthesis of 3-Chloro-1-nitroanthracene-9,10-dione typically involves the nitration and chlorination of anthracene derivatives. One common method includes the nitration of anthracene-9,10-dione followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or chlorinating agents for the chlorination step .

Industrial production methods for anthracene derivatives, including 3-Chloro-1-nitroanthracene-9,10-dione, often involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

化学反応の分析

3-Chloro-1-nitroanthracene-9,10-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products such as anthracene-9,10-dione derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in aminoanthracene derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine gas, and reducing agents like hydrogen gas or metal hydrides. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

3-Chloro-1-nitroanthracene-9,10-dione has several scientific research applications:

作用機序

The mechanism of action of 3-Chloro-1-nitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

類似化合物との比較

The following section compares 3-Chloro-1-nitroanthracene-9,10-dione with structurally related anthraquinone derivatives, focusing on synthesis, physicochemical properties, and reactivity.

a. Nitro-Substituted Derivatives

- 1-Nitroanthracene-9,10-dione: Synthesized via nitration of anthraquinone. The nitro group at position 1 directs further substitution to positions 4 or 3. Yields for nitro derivatives depend on reaction conditions, with nitrating agents like HNO₃/H₂SO₄ typically used .

- 1,4-Dihydroxy-5-nitroanthracene-9,10-dione : A hydroxyl-nitro derivative synthesized under acidic conditions. Hydroxyl groups increase solubility in polar solvents, while nitro groups enhance electrophilicity .

b. Chloro-Substituted Derivatives

- 9-Chloroanthracene : Prepared via Friedel-Crafts chlorination. Chlorine at position 9 acts as a leaving group in nucleophilic substitution reactions, contrasting with the steric hindrance of nitro groups at position 1 .

- 1-Amino-3-methylanthracene-9,10-dione: Methyl and amino substituents are introduced via alkylation and amination. Methyl groups (electron-donating) increase steric bulk but reduce reactivity compared to chloro-nitro analogs .

Key Insight: The chloro-nitro combination in 3-Chloro-1-nitroanthracene-9,10-dione likely results in lower yields than amino or methoxy derivatives due to competing side reactions (e.g., dehalogenation or over-nitration) .

Physicochemical Properties

Key Insight: The nitro group in 3-Chloro-1-nitroanthracene-9,10-dione reduces solubility in nonpolar solvents compared to methoxy or amino derivatives. Its melting point is expected to exceed 200°C, similar to other nitroanthraquinones .

a. Nucleophilic Substitution

- Chloro substituents at position 3 are less reactive than those at position 9 (e.g., 9-chloroanthracene) due to steric hindrance from the nitro group. Higher temperatures (80–100°C) may improve substitution selectivity, as seen in aminoanthraquinone syntheses .

- Nitro groups inhibit electrophilic substitution but facilitate reduction to amines, a pathway useful in dye chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。